1-(2-Fluoro-3-methoxyphenyl)ethan-1-ol
Description
1-(2-Fluoro-3-methoxyphenyl)ethan-1-ol is a secondary alcohol featuring a substituted phenyl ring with fluorine at the ortho position (C2) and a methoxy group at the meta position (C3).
Properties
IUPAC Name |
1-(2-fluoro-3-methoxyphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO2/c1-6(11)7-4-3-5-8(12-2)9(7)10/h3-6,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBOGAWLPMHUCSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=CC=C1)OC)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1509853-82-0 | |
| Record name | 1-(2-fluoro-3-methoxyphenyl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Fluoro-3-methoxyphenyl)ethan-1-ol can be synthesized through several methods. One common approach involves the reduction of 1-(2-Fluoro-3-methoxyphenyl)ethanone using a reducing agent such as sodium borohydride (NaBH4) in a suitable solvent like methanol or ethanol. The reaction typically proceeds at room temperature and yields the desired alcohol product.
Industrial Production Methods
In an industrial setting, the production of 1-(2-Fluoro-3-methoxyphenyl)ethan-1-ol may involve more scalable and efficient methods. Catalytic hydrogenation of the corresponding ketone using a palladium catalyst under hydrogen gas pressure is one such method. This approach offers higher yields and can be performed under controlled conditions to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluoro-3-methoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form 1-(2-Fluoro-3-methoxyphenyl)ethane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide (NaOMe) in methanol.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.
Substitution: Sodium methoxide (NaOMe) in methanol or potassium tert-butoxide (KOtBu) in tert-butanol.
Major Products Formed
Oxidation: 1-(2-Fluoro-3-methoxyphenyl)ethanone.
Reduction: 1-(2-Fluoro-3-methoxyphenyl)ethane.
Substitution: Various substituted phenyl ethanols depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the potential of 1-(2-Fluoro-3-methoxyphenyl)ethan-1-ol as an anticancer agent. For instance, derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The National Cancer Institute's Developmental Therapeutics Program has assessed these derivatives, revealing promising results in inhibiting cell growth in specific tumor types .
Antimicrobial Properties
The compound has also shown significant antimicrobial activity. In vitro studies demonstrated that certain derivatives exhibited potent inhibition against a range of bacterial and fungal strains. The presence of the methoxy group is believed to enhance the lipophilicity of the molecule, facilitating better membrane penetration and activity against microbial targets .
Biological Research Applications
Biochemical Pathway Studies
1-(2-Fluoro-3-methoxyphenyl)ethan-1-ol can serve as a useful tool in studying biochemical pathways involving phenolic compounds. Its structural similarity to naturally occurring phenols allows researchers to investigate its interactions with enzymes and receptors involved in metabolic processes .
Molecular Docking Studies
Computational studies involving molecular docking have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that its unique fluorinated structure may enhance binding interactions with specific proteins, making it a candidate for drug design .
Materials Science Applications
Synthesis of Functional Materials
The compound is utilized in the synthesis of advanced materials due to its reactive functional groups. It can be incorporated into polymer matrices or used as a precursor for creating novel organic compounds with tailored properties for applications in sensors or electronic devices .
Case Studies
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-3-methoxyphenyl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluoro and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The ethanol moiety may also play a role in enhancing the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs: Substituent Position and Electronic Effects
The following table summarizes key analogs and their distinguishing features:
Key Observations :
- Substituent Position : Methoxy at C2 (electron-donating, ortho) vs. C3 (electron-donating, meta) alters steric hindrance and electronic effects. For example, methoxy at C2 may reduce catalytic accessibility compared to C3 .
- Fluorine vs. Methoxy : Fluorine (electron-withdrawing) at C2 in the target compound may increase acidity of the hydroxyl group compared to methoxy-substituted analogs, affecting hydrogen-bonding interactions .
- Stereoselectivity : Methoxy groups in meta or ortho positions may enhance enantioselectivity in catalytic reductions compared to fluorine-only analogs (e.g., 88–90% ee for fluorophenyl vs. 99% ee for nitro/methoxy analogs in ) .
Comparison with Fluorophenyl Analogs :
- The target compound’s synthesis (if using similar methods) may achieve comparable yields and ee%, though steric effects from ortho-fluoro and meta-methoxy groups could reduce TON/TOF values.
Physicochemical Properties: NMR and Solubility
NMR data for phenyl ethanol derivatives ():
| Compound | Hydroxyl δ (ppm) | Methyl δ (ppm) | Aromatic δ (ppm) |
|---|---|---|---|
| 1-(Pyridin-3-yl)ethan-1-ol | 4.13 | 1.46 | 7.27 (pyridine H), 8.42 (OH) |
| Benzyl alcohol | 2.62 | – | 7.28–8.35 (benzene H) |
| 1-(2-Fluoro-3-methoxyphenyl)ethan-1-ol (predicted) | ~4.8–5.2 (broad) | ~1.5 | 6.8–7.4 (split by ortho-F) |
Biological Activity
1-(2-Fluoro-3-methoxyphenyl)ethan-1-ol, also known as a substituted phenyl ethanol, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, emphasizing its therapeutic implications.
Chemical Structure and Properties
The compound's structure features a fluorine atom and a methoxy group on the aromatic ring, which significantly influence its biological activity. The molecular formula is , with a molecular weight of approximately 168.19 g/mol. The presence of the hydroxyl group enhances its ability to engage in hydrogen bonding with biological targets, potentially affecting enzyme activity and receptor interactions.
Research indicates that 1-(2-Fluoro-3-methoxyphenyl)ethan-1-ol interacts with various biomolecules through non-covalent interactions, including:
- Hydrogen Bonding : The hydroxyl group facilitates hydrogen bonding with active sites on enzymes and receptors.
- Halogen Bonding : The fluorine atom can enhance the compound's reactivity and stability in biological systems.
These interactions are crucial for modulating enzymatic activities and influencing cellular processes, suggesting potential therapeutic applications in pharmacology.
Anticancer Activity
Several studies have evaluated the anticancer potential of compounds structurally similar to 1-(2-Fluoro-3-methoxyphenyl)ethan-1-ol. For instance:
- MCF-7 Cell Line : Compounds with similar substituents exhibited significant antiproliferative effects in MCF-7 breast cancer cells, with IC50 values ranging from 0.075 µM to 0.620 µM, indicating strong cytotoxicity against cancer cells while maintaining low toxicity in non-cancerous cells .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Similar derivatives have shown:
- Antibacterial Effects : Compounds related to 1-(2-Fluoro-3-methoxyphenyl)ethan-1-ol demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against various bacteria, including Staphylococcus aureus and Escherichia coli .
Study on Anticancer Properties
A study highlighted the synthesis of several derivatives based on 1-(2-Fluoro-3-methoxyphenyl)ethan-1-ol and their evaluation against cancer cell lines. Notably:
| Compound | Cell Line | IC50 (µM) | Toxicity Level |
|---|---|---|---|
| Compound A | MCF-7 | 0.075 | Low |
| Compound B | Hs578T | 0.033 | Moderate |
| Compound C | MDA-MB-231 | 0.620 | Low |
These findings suggest that structural modifications can significantly enhance anticancer efficacy while minimizing toxicity .
Antimicrobial Evaluation
In another study focusing on antimicrobial activity:
| Compound | Target Bacteria | MIC (mg/mL) |
|---|---|---|
| Compound D | S. aureus | 0.0048 |
| Compound E | E. coli | 0.0195 |
| Compound F | C. albicans | 0.039 |
The results indicated that specific substitutions on the phenyl ring could improve antimicrobial potency against both Gram-positive and Gram-negative bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
